JTZ-951 hydrochloride

renal anemia hemodialysis Phase 3 clinical trial

Select JTZ-951 hydrochloride for its unique 5-phenethyl-triazolopyridine scaffold, ensuring structural specificity not met by isoquinoline- or glycine-based HIF-PH inhibitors. Supported by Phase 3 SYMPHONY trials (non-inferior to darbepoetin alfa) and a clean CYP inhibition profile (IC50 >100 µM across 9 isoforms) that minimizes DDI confounds in polypharmacy models. Validated suppression of FGF2/7/18 in renal fibrosis assays and a predictable PK (t1/2 8.96 h, >93.7% parent drug) simplify ADME workflows. Ideal for reproducible CKD anemia and HIF-fibrosis research.

Molecular Formula C17H17ClN4O4
Molecular Weight 376.8 g/mol
Cat. No. B11937661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTZ-951 hydrochloride
Molecular FormulaC17H17ClN4O4
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O.Cl
InChIInChI=1S/C17H16N4O4.ClH/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24;/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24);1H
InChIKeyCREWSCYEFIKFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JTZ-951 hydrochloride (Enarodustat) for Renal Anemia Research: An Orally Active HIF-PH Inhibitor with Phase 3 Validation


JTZ-951 hydrochloride (enarodustat; CAS 1262131-60-1; molecular weight 376.79 g/mol) is an orally active hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD) [1]. It belongs to the HIF-PH inhibitor class, which also includes roxadustat, vadadustat, daprodustat, and molidustat [2]. The compound inhibits PHD2 with an IC50 of 0.22 µM, stabilizes HIF-α subunits, and stimulates endogenous erythropoietin (EPO) production [3]. JTZ-951 has completed Phase 3 clinical trials (SYMPHONY HD and SYMPHONY ND studies) in Japanese anemic patients with CKD, demonstrating noninferiority to darbepoetin alfa (DA) in hemoglobin maintenance [4]. The compound was discovered by Japan Tobacco Inc. and is licensed to JW Pharmaceutical for the Korean market and to Shenzhen Salubris Pharmaceuticals for China, Hong Kong, Macau, and Taiwan [5].

Why JTZ-951 hydrochloride Cannot Be Interchanged with Other HIF-PH Inhibitors in Research or Procurement


Although JTZ-951 belongs to the HIF-PH inhibitor class alongside roxadustat, vadadustat, daprodustat, and molidustat, these compounds exhibit structurally distinct scaffolds, divergent pharmacokinetic profiles, and varying drug-drug interaction liabilities that preclude generic substitution [1]. JTZ-951 features a unique 5-phenethyl-substituted triazolopyridine core scaffold distinct from the isoquinoline-based structure of roxadustat or the glycine derivative structure of vadadustat [2]. Clinically, the HIF-PH inhibitor class shows heterogeneity in cardiovascular safety outcomes and hemoglobin response variability [3]. For research applications requiring reproducible in vivo pharmacokinetics or specific CYP inhibition profiles, substituting JTZ-951 with another HIF-PH inhibitor introduces uncontrolled variables. The quantitative evidence below establishes JTZ-951's specific differentiation along dimensions critical for scientific selection.

JTZ-951 hydrochloride Quantitative Evidence Guide: Comparator-Based Differentiation


Phase 3 Noninferiority to Darbepoetin Alfa in Hemodialysis Patients: SYMPHONY HD Study

In a 24-week Phase 3 study comparing oral JTZ-951 (enarodustat) once daily to intravenous darbepoetin alfa (DA) weekly in Japanese hemodialysis patients (n=332), the mean hemoglobin (Hb) level during the evaluation period (weeks 20–24) was 10.73 g/dL (95% CI: 10.56, 10.91) in the enarodustat arm versus 10.85 g/dL (95% CI: 10.72, 10.98) in the DA arm, with a difference of -0.12 g/dL (95% CI: -0.33, 0.10). This result established noninferiority of enarodustat to DA against the prespecified margin of -1.0 g/dL [1]. Both arms maintained mean Hb within the target range (≥10.0 to <12.0 g/dL) throughout the treatment period. Additionally, enarodustat treatment was associated with increased total iron-binding capacity and serum iron and decreased hepcidin through week 4, indicating improved iron mobilization [1].

renal anemia hemodialysis Phase 3 clinical trial

Phase 3 Noninferiority to Darbepoetin Alfa in Non-Dialysis CKD Patients: SYMPHONY ND Study

In the SYMPHONY ND Phase 3 study, anemic patients with CKD not requiring dialysis (n=216) were randomized 1:1 to oral enarodustat once daily or subcutaneous darbepoetin alfa every 2 or 4 weeks for 24 weeks. The mean Hb level during the evaluation period (weeks 20–24) was 10.96 g/dL (95% CI: 10.84, 11.07) in the enarodustat arm, with a difference of 0.09 g/dL (95% CI: -0.07 to 0.26) versus DA, establishing noninferiority against a margin of -0.75 g/dL [1]. Nearly 90% of subjects in both arms maintained a mean Hb level within the target range (10.0–12.0 g/dL). Enarodustat treatment was associated with decreased hepcidin and ferritin and increased total iron-binding capacity compared with DA. The incidence of adverse events was 65.4% in the enarodustat arm versus 82.6% in the DA arm [1].

renal anemia non-dialysis CKD Phase 3 clinical trial

Low CYP-Mediated Drug-Drug Interaction Liability: Clinical CYP Cocktail Study

In a Phase 1 multiple-ascending-dose study in healthy subjects, the drug interaction potential of enarodustat (doses: 25 mg and 50 mg) on CYP1A2, 2C9, 2C19, 2D6, and 3A4 was evaluated using a probe cocktail. For caffeine (CYP1A2), geometric mean Cmax ratios (day 15/day -3) were 0.99–1.06 and AUCinf ratios were 1.61–1.63. For tolbutamide (CYP2C9) and omeprazole (CYP2C19), Cmax and AUCinf ratios ranged from 0.98–1.07 and 0.71–1.78, respectively. For dextrorphan (CYP2D6), Cmax and AUCinf ratios were 0.83–0.90 and 1.02–1.04, respectively. For midazolam (CYP3A4), Cmax and AUCinf ratios were 1.42–1.63. Overall, all geometric mean ratio changes were <2-fold, indicating weak clinical CYP inhibition [1]. In vitro data further support this profile: enarodustat exhibits IC50 >100 µM against CYP3A4/5, CYP2C9, CYP2D6, CYP1A2, CYP2A6, CYP2C19, CYP2C8, and CYP2B6, as well as hERG (IC50 >100 µM) [2].

drug-drug interaction CYP450 pharmacokinetics

Preclinical Hemoglobin Elevation: Dose-Dependent Response in Rat Model

In preclinical studies, JTZ-951 demonstrated dose-dependent hemoglobin elevation with daily oral dosing in rats. At oral doses of 1 and 3 mg/kg, JTZ-951 increased hemoglobin levels in a dose-dependent manner [1]. The compound was rapidly absorbed after oral administration and disappeared shortly thereafter, a pharmacokinetic profile that could be advantageous for safety by limiting sustained drug exposure [1]. In a 6-week clinical study in Japanese anemic CKD patients not on dialysis (n=22), dose titration from 1 mg to 5 mg once daily produced a mean hemoglobin increase of 0.76 g/dL (95% CI: -0.42 to 1.11 g/dL) from baseline at Week 6 [2]. Trough plasma concentrations of JTZ-951 increased in a dose-dependent manner, and hemoglobin increased from Week 4, decreasing after treatment cessation [2].

preclinical efficacy hemoglobin in vivo pharmacology

Suppression of Renal Interstitial Fibroblast Transformation and Fibrosis-Related Factors

In a novel in vitro model of renal interstitial fibroblast (RIF) transformation, JTZ-951 stabilized HIF protein in RIFs, suppressed RIF transformation into α-smooth muscle actin-positive myofibroblasts, and maintained their hypoxia-inducible EPO expression [1]. JTZ-951 also suppressed the expression of FGF2, FGF7, and FGF18, which are upregulated during RIF transformation [1]. Expression of Fgf2, Fgf7, and Fgf18 was correlated with tubular interstitial fibrosis (TIF) in an animal model of TIF. Additionally, both FGF2 and FGF18 were shown to promote proliferation of RIFs, suggesting that suppression of these factors by JTZ-951 may contribute to anti-fibrotic effects [1].

renal fibrosis fibroblast transformation FGF

Pharmacokinetic Reproducibility: Effective Half-Life of 8.96 Hours with Low Variability

In a mass balance study of 14C-labeled JTZ-951 (10 mg oral dose, 100 µCi) in patients with end-stage renal disease (ESRD) on hemodialysis (n=6), the mean effective half-life of parent JTZ-951 in plasma was 8.96 hours (coefficient of variation: 7.7%), with relatively low variability in PK variables [1]. The area under the curve over 24 hours comprised the majority (>80%) of total exposure [1]. Parent JTZ-951 was the predominant circulating component, accounting for 93.7% or more of plasma radioactivity, and the only detectable metabolite (M2, a hydroxylated product) represented <5% exposure versus unchanged JTZ-951 [1]. Fecal excretion was the major elimination route (mean recovery 77.1% ± 16.2% CV), with urinary excretion as a minor route (10.9% ± 92.0% CV). Radioactivity was not detected in dialysate [1].

pharmacokinetics half-life ESRD

JTZ-951 hydrochloride: Validated Research and Industrial Application Scenarios


Renal Anemia Research in Dialysis and Non-Dialysis CKD Models

Based on the SYMPHONY HD and SYMPHONY ND Phase 3 studies establishing noninferiority to darbepoetin alfa with mean Hb differences of -0.12 g/dL and +0.09 g/dL, respectively, JTZ-951 is suitable for research applications requiring an orally active HIF-PH inhibitor with robust clinical validation in renal anemia [1][2]. The compound provides a tool for studying HIF-mediated erythropoiesis stimulation in CKD models without the confounding variable of injectable ESA administration.

Polypharmacy Drug-Drug Interaction Studies Requiring Low CYP Liability

Given JTZ-951's demonstrated IC50 >100 µM against all major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4, 2A6, 2C8, 2B6) and clinical confirmation of weak CYP inhibition (<2-fold changes in probe substrate AUCinf ratios), the compound is advantageous for research models involving multiple concomitant medications where minimizing pharmacokinetic drug-drug interactions is critical [1][2].

Renal Fibrosis Mechanistic Studies (RIF Transformation and FGF Modulation)

JTZ-951 has demonstrated suppression of renal interstitial fibroblast transformation and downregulation of FGF2, FGF7, and FGF18 expression in a novel in vitro RIF model [1]. This supports its use in research exploring the intersection of HIF stabilization and renal fibrosis, a research direction with limited characterization for other HIF-PH inhibitors.

Pharmacokinetic Studies Requiring Low Variability and Minimal Metabolism

With an effective half-life of 8.96 hours (CV 7.7%) and parent drug accounting for >93.7% of circulating radioactivity, JTZ-951 offers reproducible PK parameters and minimal metabolite interference [1]. This profile is advantageous for ADME research requiring predictable exposure and simplified bioanalytical workflows with reduced need for metabolite quantification.

Quote Request

Request a Quote for JTZ-951 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.